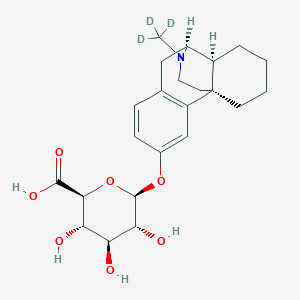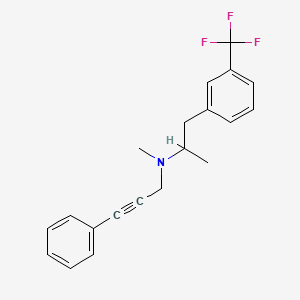
Metolachlor-2-ethoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metolachlor-2-ethoxy is an organic compound belonging to the chloroacetanilide family of herbicides. It is widely used in agriculture to control broadleaf weeds and grasses. This compound is a derivative of aniline and is known for its effectiveness in pre-emergence weed control in crops such as corn, soybeans, and cotton .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Metolachlor-2-ethoxy is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The process begins with the condensation of MEA with methoxyacetone to form an imine. This imine is then hydrogenated to produce the S-stereoisomeric amine. The secondary amine is subsequently acetylated with chloroacetylchloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Metolachlor-2-ethoxy undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Metolachlor-2-ethoxy has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: Research on its effects on plant physiology and its role in weed control.
Medicine: Investigations into its potential effects on human health and its metabolism in the body.
Industry: Its use in the formulation of herbicidal products and its impact on agricultural productivity.
Mecanismo De Acción
Metolachlor-2-ethoxy exerts its herbicidal effects by inhibiting the formation of very long chain fatty acids in plants. This inhibition disrupts cell membrane formation and function, leading to the death of the targeted weeds. The molecular targets involved in this process include elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway .
Comparación Con Compuestos Similares
Similar Compounds
Metolachlor: A closely related compound with similar herbicidal properties.
S-Metolachlor: An isomer of Metolachlor with higher biological activity.
Acetochlor: Another chloroacetanilide herbicide with a similar mode of action.
Uniqueness
Metolachlor-2-ethoxy is unique due to its specific chemical structure, which provides it with distinct physical and chemical properties. Its effectiveness in controlling a wide range of weeds and its relatively low toxicity to non-target organisms make it a valuable tool in modern agriculture .
Propiedades
Fórmula molecular |
C17H27NO3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C17H27NO3/c1-6-15-10-8-9-13(3)17(15)18(14(4)11-20-5)16(19)12-21-7-2/h8-10,14H,6-7,11-12H2,1-5H3 |
Clave InChI |
OIVFMFRNCWZHCK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)COCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


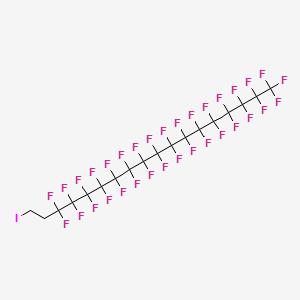
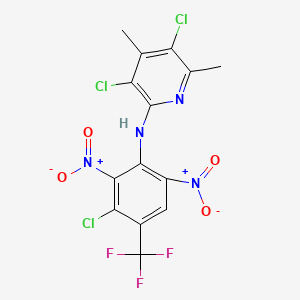

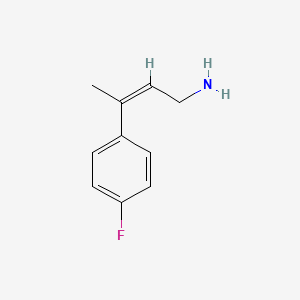
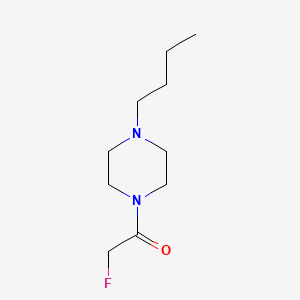
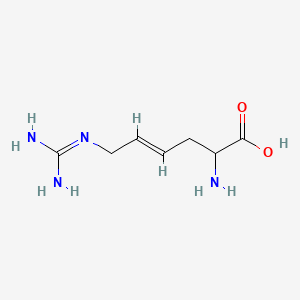
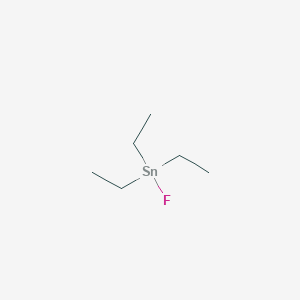

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)


